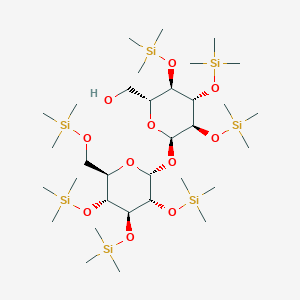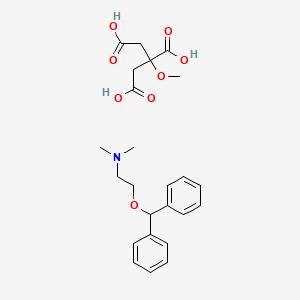
1,2,4,5,7,3,6,8-Pentazatriphosphocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5,7,3,6,8-Pentazatriphosphocine is a complex chemical compound known for its unique structure and properties. This compound is characterized by the presence of multiple nitrogen and phosphorus atoms, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5,7,3,6,8-Pentazatriphosphocine typically involves the reaction of phosphorus trichloride with azides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistency and efficiency in production. Safety measures are crucial due to the reactive nature of the starting materials and intermediates.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4,5,7,3,6,8-Pentazatriphosphocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxides.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions occur when one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
1,2,4,5,7,3,6,8-Pentazatriphosphocine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,4,5,7,3,6,8-Pentazatriphosphocine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research.
Comparación Con Compuestos Similares
1,2,4,5-Tetrazine: Known for its use in click chemistry and bioorthogonal reactions.
1,3,5-Triazine: Widely used in the synthesis of herbicides and resins.
Phosphazenes: A class of compounds with applications in polymer chemistry and materials science.
Uniqueness: 1,2,4,5,7,3,6,8-Pentazatriphosphocine stands out due to its higher nitrogen and phosphorus content, which imparts unique reactivity and properties. Its ability to form stable complexes with metals and participate in diverse reactions makes it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
N5P3 |
|---|---|
Peso molecular |
162.96 g/mol |
Nombre IUPAC |
1,2,4,5,7,3,6,8-pentazatriphosphocine |
InChI |
InChI=1S/N5P3/c1-3-7-5-8-4-2-6-1 |
Clave InChI |
ZKDNVBDYIWDANU-UHFFFAOYSA-N |
SMILES canónico |
N1=NP=NP=NN=P1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)






![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)


![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)

